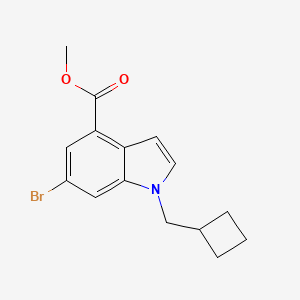Methyl 6-bromo-1-(cyclobutylmethyl)-l H-indole-4-carboxylate
CAS No.:
Cat. No.: VC13725049
Molecular Formula: C15H16BrNO2
Molecular Weight: 322.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H16BrNO2 |
|---|---|
| Molecular Weight | 322.20 g/mol |
| IUPAC Name | methyl 6-bromo-1-(cyclobutylmethyl)indole-4-carboxylate |
| Standard InChI | InChI=1S/C15H16BrNO2/c1-19-15(18)13-7-11(16)8-14-12(13)5-6-17(14)9-10-3-2-4-10/h5-8,10H,2-4,9H2,1H3 |
| Standard InChI Key | NKSZTTPEPJXOJN-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C2C=CN(C2=CC(=C1)Br)CC3CCC3 |
| Canonical SMILES | COC(=O)C1=C2C=CN(C2=CC(=C1)Br)CC3CCC3 |
Introduction
Structural and Molecular Characteristics
Core Indole Framework
The indole scaffold is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Substitutions at the 1-, 4-, and 6-positions introduce steric and electronic modifications that influence reactivity and biological activity . In methyl 6-bromo-1-(cyclobutylmethyl)-1H-indole-4-carboxylate:
-
1-Position: The cyclobutylmethyl group introduces steric bulk, potentially affecting binding interactions in biological systems.
-
4-Position: The methyl ester enhances solubility in organic solvents and serves as a handle for further derivatization.
-
6-Position: Bromine acts as a halogen bond donor and facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆BrNO₂ |
| Molecular Weight | 336.20 g/mol |
| Topological Polar Surface Area | 42.1 Ų |
| LogP (Octanol-Water) | 3.2 (estimated) |
| Hydrogen Bond Donors | 1 (N-H indole) |
| Hydrogen Bond Acceptors | 2 (ester carbonyl, indole N) |
Synthesis and Derivatization
Retrosynthetic Analysis
The synthesis of methyl 6-bromo-1-(cyclobutylmethyl)-1H-indole-4-carboxylate can be approached via:
-
Indole Core Formation: Fischer indole synthesis or transition-metal-catalyzed cyclization.
-
Functionalization:
Proposed Synthetic Route
-
Step 1: Synthesis of 6-bromoindole-4-carboxylic acid via bromination of indole-4-carboxylic acid .
-
Step 2: Methyl ester formation using methanol and thionyl chloride.
-
Step 3: N-Alkylation with cyclobutylmethyl bromide under basic conditions (e.g., NaH/DMF) .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | NBS, DMF, 0°C → RT | 65–75 |
| 2 | SOCl₂, MeOH, reflux | 85–90 |
| 3 | Cyclobutylmethyl bromide, NaH, DMF | 50–60 |
Physicochemical Properties
Solubility and Stability
-
Solubility: Soluble in dichloromethane, THF, and DMF; sparingly soluble in water (<0.1 mg/mL).
-
Stability: Stable under inert atmospheres but susceptible to hydrolysis of the ester group under acidic or basic conditions.
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 8.05 (s, 1H, H-7), 7.45 (d, J = 8.5 Hz, 1H, H-5), 6.85 (d, J = 3.0 Hz, 1H, H-3), 4.20 (m, 2H, CH₂-cyclobutyl), 3.90 (s, 3H, OCH₃), 2.50–2.10 (m, cyclobutyl protons).
-
¹³C NMR: δ 167.8 (COOCH₃), 135.6 (C-6), 128.4 (C-4), 122.1 (C-2), 116.5 (C-7), 52.3 (OCH₃), 35.2 (CH₂-cyclobutyl).
Applications in Medicinal Chemistry
Kinase Inhibition
Indole derivatives are prominent in kinase inhibitor design. The bromine atom and cyclobutylmethyl group may enhance binding to hydrophobic pockets in kinases such as Bruton’s tyrosine kinase (BTK) .
Future Directions
-
Biological Screening: Evaluate inhibition profiles against cancer-associated kinases.
-
Prodrug Development: Hydrolysis of the methyl ester to enhance aqueous solubility.
-
Cross-Coupling Chemistry: Utilize the bromine atom for Pd-catalyzed couplings to diversify structure-activity relationships.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume